5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide is an organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a chloro group, a morpholine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the chloro group and other substituents. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(2,6-dimethylmorpholin-4-yl)aniline: A related compound with similar structural features.
3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Another compound with a pyrimidine ring and chloro substituents.
Uniqueness
5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23ClN4O4S2 |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
5-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN4O4S2/c1-4-29-19-21-9-16(20)17(23-19)18(25)22-14-5-7-15(8-6-14)30(26,27)24-10-12(2)28-13(3)11-24/h5-9,12-13H,4,10-11H2,1-3H3,(H,22,25) |
InChI Key |
VGHRMIJFMCMPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C)Cl |
Origin of Product |
United States |
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